2-Ethyl-5-chloro-1H-imidazole

Vue d'ensemble

Description

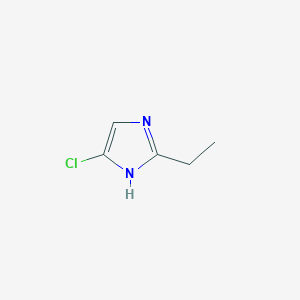

2-Ethyl-5-chloro-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the second position and a chlorine atom at the fifth position of the imidazole ring. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-chloro-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification methods are critical factors in the industrial production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethyl-5-chloro-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the fifth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation to form imidazole N-oxides or reduction to form dihydroimidazoles.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.

Major Products Formed

Substitution Reactions: The major products are substituted imidazoles with various functional groups replacing the chlorine atom.

Oxidation Reactions: The major products are imidazole N-oxides.

Reduction Reactions: The major products are dihydroimidazoles.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Imidazole derivatives, including 2-ethyl-5-chloro-1H-imidazole, have been studied for their potential as anticancer agents. Research indicates that imidazoles can interact with DNA and various cellular targets involved in cancer progression. For instance, studies have shown that imidazole compounds can inhibit key enzymes like topoisomerases, which are crucial for DNA replication and repair in cancer cells .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | EGFR T790M | 0.094 | |

| Other imidazoles | Various cancer cell lines | Varies |

Antimicrobial Properties

this compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting vital metabolic pathways .

Table 2: Antimicrobial Activity of this compound

Biochemical Applications

Enzyme Inhibition

Research has highlighted the potential of this compound as an enzyme inhibitor. It has been shown to inhibit histone deacetylases (HDACs), which play a role in cancer cell proliferation and survival. This inhibition can lead to increased acetylation of histones, thereby affecting gene expression related to cell cycle regulation and apoptosis .

Material Science

Synthesis of Functional Materials

The compound serves as a precursor in the synthesis of advanced materials, including polymers and nanomaterials. Its unique chemical structure allows it to be incorporated into various polymer matrices, enhancing their thermal stability and mechanical properties. Research into the polymerization processes involving imidazoles has shown promising results in creating materials with tailored functionalities .

Case Studies

Case Study 1: Anticancer Drug Development

A study conducted by Dao et al. demonstrated the efficacy of imidazole derivatives in inhibiting the growth of cancer cells through targeted actions on mitotic spindle microtubules and receptor tyrosine kinases. The study highlighted the potential of these compounds in overcoming resistance mechanisms commonly observed in cancer therapies .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, Brahmbhatt et al. synthesized several imidazole derivatives and tested their efficacy against a panel of bacterial strains. The results indicated that compounds containing the imidazole ring exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting their potential as alternative therapeutic agents .

Mécanisme D'action

The mechanism of action of 2-Ethyl-5-chloro-1H-imidazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the ethyl and chlorine substituents can influence the compound’s binding affinity and selectivity towards its molecular targets. Detailed studies on the molecular interactions and pathways involved are essential to understand its mechanism of action fully.

Comparaison Avec Des Composés Similaires

2-Ethyl-5-chloro-1H-imidazole can be compared with other substituted imidazoles, such as:

2-Methyl-5-chloro-1H-imidazole: Similar structure but with a methyl group instead of an ethyl group.

2-Ethyl-4-chloro-1H-imidazole: Chlorine atom at the fourth position instead of the fifth position.

2-Ethyl-5-bromo-1H-imidazole: Bromine atom instead of chlorine at the fifth position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the second position and the chlorine atom at the fifth position provides distinct properties compared to other similar compounds.

Activité Biologique

Overview

2-Ethyl-5-chloro-1H-imidazole is a member of the imidazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound has gained attention due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. The presence of an ethyl group at the second position and a chlorine atom at the fifth position significantly influences its chemical reactivity and biological properties.

The biological activity of this compound can be attributed to its interaction with various biochemical pathways. Imidazole derivatives are known to exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Many imidazoles function by disrupting microbial cell membranes or inhibiting essential enzymes.

- Anticancer Properties : Some derivatives demonstrate the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Certain imidazoles modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Biological Activities

The following table summarizes the key biological activities associated with this compound based on recent studies:

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Studies : A study evaluated the antimicrobial properties of synthesized derivatives of imidazole, including this compound. The compound demonstrated significant inhibition zones against both methicillin-susceptible and resistant strains of Staphylococcus aureus, as well as other bacterial strains .

- Anticancer Activity : Research indicated that this compound exhibited potent antiproliferative effects against various cancer cell lines. In particular, it showed an IC50 value of approximately 0.96 µM against melanoma cells, indicating strong potential as an anticancer agent .

- Anti-inflammatory Effects : In a model of induced inflammation, treatment with this compound resulted in a marked decrease in levels of TNF-α and IL-1β, suggesting its utility in managing inflammatory conditions .

Pharmacokinetics

The pharmacokinetics of this compound are crucial for understanding its efficacy and safety profile. Key parameters include:

- Absorption : Rapidly absorbed after administration.

- Distribution : Widely distributed in tissues due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver with possible formation of active metabolites.

- Excretion : Excreted mainly via urine.

Propriétés

IUPAC Name |

5-chloro-2-ethyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-2-5-7-3-4(6)8-5/h3H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGGHEGRIGNWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.